Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: Formation of 3-(3,4-dichlorophenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate
Comparison: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents .
Properties
CAS No. |
62547-78-8 |
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Molecular Formula |
C11H12Cl2O3 |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
NMTHFFXNQKDPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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